molecular formula C19H23N5O2 B6449437 5-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-one CAS No. 2548975-59-1

5-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-one

Cat. No. B6449437
CAS RN: 2548975-59-1
M. Wt: 353.4 g/mol
InChI Key: LLUITHCNEYBMMI-UHFFFAOYSA-N
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Description

The compound appears to contain a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .


Molecular Structure Analysis

The benzimidazole moiety is a bicyclic structure consisting of the fusion of benzene and imidazole . The imidazole ring in the benzimidazole system is a five-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

Benzimidazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Typically, benzimidazole derivatives are crystalline solids. They are generally soluble in common organic solvents .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their functional groups and the target they interact with. Some benzimidazole derivatives are known to have antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with a specific benzimidazole derivative would depend on its specific functional groups. Some benzimidazole derivatives are used as drugs and are safe for human consumption, while others may be toxic .

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and developing new drug candidates .

properties

IUPAC Name

5-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-22-16-5-3-2-4-14(16)21-19(22)24-10-12-8-23(9-13(12)11-24)18(26)15-6-7-17(25)20-15/h2-5,12-13,15H,6-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUITHCNEYBMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CCC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-one

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